molecular formula C14H11NO2 B032842 Methyl 3-carbazolecarboxylate CAS No. 97931-41-4

Methyl 3-carbazolecarboxylate

Cat. No.: B032842
CAS No.: 97931-41-4
M. Wt: 225.24 g/mol
InChI Key: LZXXHWWSVRIDGR-UHFFFAOYSA-N
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Description

Methyl 3-carbazolecarboxylate (CAS: 97931-41-4) is a carbazole derivative with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol . It is a natural product isolated from Micromelum species, a genus of flowering plants, and is characterized by a fused aromatic carbazole ring system substituted with a methyl ester group at the 3-position . The compound is typically stored at -20°C and is soluble in dimethyl sulfoxide (DMSO), making it suitable for laboratory research in medicinal chemistry and natural product studies . Its structure grants unique electronic properties, such as extended π-conjugation, which are advantageous in photophysical applications and drug discovery .

Preparation Methods

Synthetic Routes to Methyl 3-Carbazolecarboxylate

Suzuki-Miyaura Coupling Followed by Cadogan Reductive Cyclization

The most widely documented method involves a two-step sequence starting from 3-bromobenzoic acid methyl ester (Compound 1). In the first step, a Miyaura borylation reaction with bis(pinacolato)diboron in 1,4-dioxane catalyzed by Pd(PPh₃)₄ yields 3-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzoic acid methyl ester (Compound 2) with an 82% isolated yield . Subsequent Suzuki-Miyaura cross-coupling with 2-bromonitrobenzene in toluene under reflux conditions produces 2'-nitro-biphenyl-3-carboxylic acid methyl ester (Compound 4) in 85% yield .

The critical cyclization step employs Cadogan reductive conditions, where Compound 4 is treated with triphenylphosphine (PPh₃) in o-dichlorobenzene at reflux. This facilitates nitro-group reduction and intramolecular cyclization, yielding a 1:1 mixture of 9H-carbazole-1-carboxylic acid methyl ester (Compound 5) and 9H-carbazole-3-carboxylic acid methyl ester (Compound 6) with a combined 96% yield . Separation via column chromatography isolates Compound 6 as a white solid (48% yield).

Key Reaction Parameters:

StepReagents/CatalystsSolventTemperatureYield
Miyaura BorylationPd(PPh₃)₄, B₂pin₂1,4-Dioxane80°C82%
Suzuki CouplingPd(PPh₃)₃, K₂CO₃TolueneReflux85%
Cadogan CyclizationPPh₃, o-Dichlorobenzeneo-DCBReflux96%

Direct Esterification of Carbazole-3-Carboxylic Acid

An alternative route involves direct esterification of carbazole-3-carboxylic acid with methanol under acidic conditions. While less commonly reported, this method is inferred from the structural analogy to similar carbazole esters . The reaction typically uses sulfuric acid or HCl gas as a catalyst, with refluxing methanol as the solvent. However, this approach faces challenges in regioselectivity and purity, necessitating rigorous purification steps .

Optimization of Reaction Conditions

Catalyst Selection for Cross-Coupling Reactions

The choice of palladium catalyst significantly impacts Suzuki-Miyaura coupling efficiency. Comparative studies show that Pd(PPh₃)₄ outperforms PdCl₂(dppf) in this system, achieving 85% yield versus 72% for the latter . Ligand-free conditions, though cost-effective, result in incomplete conversion (<50%), emphasizing the necessity of triarylphosphine ligands.

Solvent Effects on Cyclization

o-Dichlorobenzene (o-DCB) is critical for Cadogan cyclization due to its high boiling point (180°C) and ability to stabilize radical intermediates. Substituting o-DCB with lower-boiling solvents like toluene or DMF reduces cyclization efficiency to <30%, attributed to premature termination of the radical cascade .

Temperature and Time Dependencies

  • Miyaura Borylation: Optimal at 80°C for 12 hours; lower temperatures (60°C) extend reaction time to 24 hours without yield improvement .

  • Cadogan Cyclization: Requires 8–10 hours at reflux; shorter durations (4 hours) leave 40% unreacted starting material .

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 3.97 (s, 3H, OCH₃), 7.12–8.76 (m, 8H, aromatic and NH) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 51.9 (OCH₃), 110.0–168.0 (aromatic and carbonyl carbons) .

  • IR (KBr): 1697 cm⁻¹ (C=O stretch), 3336 cm⁻¹ (N-H stretch) .

Chromatographic Purity Analysis

HPLC analysis (C18 column, 70:30 MeOH:H₂O) reveals >98% purity for Compound 6 after column chromatography . Residual triphenylphosphine oxide is the primary impurity (<1.5%), removable via recrystallization from ethanol .

Applications in Target-Oriented Synthesis

Intermediate for Dye-Sensitized Solar Cells

This compound serves as a precursor to carbazole-based sensitizers through hydrolysis to the carboxylic acid, followed by coupling with TiO₂ nanoparticles . Derivatives exhibit broad absorption spectra (λ_max = 450–500 nm) and photovoltaic efficiencies up to 8.2% .

Pharmaceutical Building Block

The compound is utilized in synthesizing 1-(9′-methyl-3′-carbazole)-3,4-dihydro-β-carboline (MCDC), a macrophage migration inhibitory factor (MIF) inhibitor with IC₅₀ = 5.04 μM in A549 lung cancer cells .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-carbazolecarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3-carboxylic acid, while reduction could produce carbazole-3-methanol.

Scientific Research Applications

Introduction to Methyl 3-Carbazolecarboxylate

This compound (MCDC) is an organic compound belonging to the carbazole family, characterized by a unique structure that includes a methyl ester group attached to the third carbon of the carbazole ring. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block for synthesizing more complex carbazole derivatives. Its functional groups allow for various chemical reactions, including:

  • Oxidation : Producing derivatives such as carbazole-3-carboxylic acid.
  • Reduction : Converting the ester group into alcohols.
  • Substitution Reactions : Facilitating electrophilic and nucleophilic substitutions at different positions on the carbazole ring.

Biology

Research has indicated that MCDC exhibits potential biological activities , particularly:

  • Antimicrobial Properties : Studies suggest that MCDC may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary investigations have shown that MCDC can induce apoptosis in various cancer cell lines by interfering with critical cellular pathways such as AKT phosphorylation, which is vital for cell survival and proliferation.

Medicine

Ongoing research explores MCDC's therapeutic potential in treating diseases, including:

  • Neurological Disorders : The compound's interaction with specific receptors may offer avenues for developing treatments for conditions like Alzheimer's disease.
  • Cancer Treatment : Its ability to target cancer cells positions it as a candidate for further development in oncology.

Industry

In industrial applications, MCDC is utilized in:

  • Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes.
  • Photoelectrical Materials : The compound's electronic properties are exploited in organic photovoltaic devices.

Case Study 1: Anticancer Activity of this compound

A study evaluated the anticancer effects of MCDC on various cancer cell lines, including breast and lung cancer cells. The results indicated that MCDC significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the importance of further exploration into dosage effects and molecular mechanisms involved in its action.

Case Study 2: Synthesis of Carbazole Derivatives

Research focused on synthesizing novel carbazole derivatives using MCDC as a precursor. The study demonstrated efficient reaction conditions leading to high yields of substituted carbazoles, which exhibited enhanced biological activities compared to their parent compounds. This work underscores the versatility of MCDC in generating compounds with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of methyl 3-carbazolecarboxylate involves its interaction with specific molecular targets and pathways. For instance, some carbazole derivatives exert their effects by influencing molecular signaling pathways such as the P53 pathway for anticancer activity or the RAS-MAPK pathway for antifungal activity . The compound’s ability to incorporate different functional groups into the carbazole ring enhances its versatility and effectiveness in various applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylates (3a-e)

  • Structure: Derived from Methyl-3-amino-4-hydroxybenzoate, these compounds feature a benzoxazole core (a fused benzene and oxazole ring) with a methyl ester group at the 5-position and aryl substituents at the 2-position .
  • Comparison : Unlike the carbazole system in Methyl 3-carbazolecarboxylate, benzoxazole derivatives lack the fused tricyclic structure, resulting in reduced aromaticity and altered electronic properties. These compounds are primarily synthesized for antimicrobial and antifungal studies .

Methyl 3-Bromo-5-Carbamoylisothiazole-4-Carboxylate

  • Structure : Contains an isothiazole ring substituted with bromine, a carbamoyl group, and a methyl ester .
  • Comparison : The bromine atom enhances reactivity in cross-coupling reactions, a feature absent in this compound. The isothiazole core also introduces sulfur-based electronic effects, differing from the nitrogen-dominated carbazole .

Methyl 5-Methyl-1,2-Oxazole-3-Carboxylate

  • Structure : A simple oxazole ring with methyl and ester substituents (Molecular weight: 141.13 g/mol ) .
  • Comparison : The smaller oxazole ring lacks the conjugated aromatic system of carbazole, leading to lower thermal stability and distinct solubility profiles (e.g., higher polarity) .

Methyl Esters of Natural Diterpenoids

Sandaracopimaric Acid Methyl Ester and Torulosic Acid Methyl Ester

  • Structure: Complex diterpenoid methyl esters with fused tetracyclic or tricyclic frameworks .
  • Comparison : These compounds are significantly larger (e.g., molecular weight >400 g/mol) and more lipophilic than this compound. They are studied for resin biosynthesis and ecological roles in plants, contrasting with carbazole’s focus on drug discovery .

Aromatic Carbamates and Benzoate Derivatives

Methyl (3-Hydroxyphenyl)-Carbamate

  • Structure : A phenyl ring with hydroxyl and carbamate groups (CAS: 13683-89-1) .
  • Comparison : The carbamate group (-OCONH₂) introduces hydrogen-bonding capability, unlike the ester group in this compound. This affects solubility and biological interaction .

Biological Activity

Methyl 3-carbazolecarboxylate, a compound with the chemical formula C14H11NO2C_{14}H_{11}NO_2 and CAS number 97931-41-4, is part of the carbazole family, which is known for its diverse biological activities. This article explores the biological properties of this compound, including its anticancer potential, mechanisms of action, and other pharmacological effects.

  • Molecular Weight : 225.24 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 421.1 ± 18.0 °C at 760 mmHg
  • Melting Point : Approximately 104-105 °C
  • Solubility : Soluble in organic solvents like ethanol and dimethylformamide

Sources and Synthesis

This compound can be derived from natural sources such as the peel of Clausena lansium (Lour.) Skeels. Additionally, it can be synthesized through various organic reactions, typically involving carbazole and methyl formate under specific conditions to yield this ester derivative .

Anticancer Properties

Recent studies have highlighted the potent anticancer activity of this compound derivatives. For instance, a synthesized derivative, methyl-3-carboxylic acid carbazole, demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Reference
A549 (Lung)5.04 ± 0.29
MCF7 (Breast)5.48 ± 0.13

These values indicate that this compound exhibits comparable efficacy to known anticancer agents.

The mechanism underlying its anticancer effects involves several pathways:

  • Target Protein Interaction : Studies suggest that this compound interacts with macrophage migration inhibitory factor (MIF), a protein implicated in cancer cell proliferation and survival .
  • Cell Cycle Arrest : The compound has been shown to induce S-phase arrest in breast cancer cells (MCF7), leading to decreased cell viability due to inhibition of key proteins involved in cell cycle regulation such as CDK1 and CDC25C .
  • AKT Pathway Modulation : this compound treatment resulted in decreased phosphorylation of AKT, a critical signaling pathway involved in cell survival and growth .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for various other biological activities:

  • Antimicrobial Effects : Preliminary studies indicate potential antibacterial and antifungal properties, although detailed mechanisms remain to be elucidated.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. How can Methyl 3-carbazolecarboxylate be structurally characterized, and what analytical techniques are recommended for purity assessment?

this compound (CAS: 97931-41-4, molecular formula: C₁₄H₁₁NO₂, molecular weight: 225.2 g/mol) is characterized using spectroscopic methods such as ¹H/¹³C NMR for confirming the carbazole backbone and ester functional group. High-Performance Liquid Chromatography (HPLC) or Ultraviolet-Visible (UV-Vis) spectroscopy is recommended for purity analysis, particularly for natural product derivatives like this compound .

Q. What are the synthetic routes for this compound, and what are common intermediates?

Synthesis typically involves esterification of 3-carbazolecarboxylic acid using methanol under acidic catalysis. Intermediate steps may include Friedel-Crafts acylation or Ullmann coupling to construct the carbazole core. For analogs like pyrazole carboxylates, multi-step protocols involving cyclization and functionalization are documented .

Q. How is this compound isolated from natural sources, and what challenges arise during purification?

The compound is isolated from plant extracts (e.g., Heracleum candicans roots) via column chromatography (silica gel or Sephadex) and recrystallization . Challenges include separating it from structurally similar alkaloids, requiring gradient elution and TLC monitoring .

Advanced Research Questions

Q. What role does this compound play in medicinal chemistry, particularly in drug discovery?

As a carbazole derivative, it serves as a pharmacophore scaffold for designing anti-cancer and anti-inflammatory agents. Its planar structure facilitates intercalation with DNA or enzyme active sites. Recent studies highlight its use in synthesizing kinase inhibitors and topoisomerase modulators .

Q. How can computational methods optimize this compound derivatives for material science applications?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic materials. Substituent effects on the carbazole ring (e.g., electron-withdrawing groups) can enhance charge transport in organic semiconductors .

Q. What are the key challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

Scaling up esterification or coupling reactions risks racemization due to prolonged heating. Strategies include using low-temperature catalysis (e.g., DCC/DMAP) and chiral HPLC for enantiomer separation. Reaction monitoring via FT-IR ensures minimal side-product formation .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

Stability studies in DMSO or methanol show degradation via ester hydrolysis under high humidity. Accelerated stability testing (40°C/75% RH) combined with mass spectrometry identifies degradation products. Storage at -20°C in anhydrous solvents is advised .

Q. Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

Referencing GHS guidelines, use gloves, goggles, and lab coats to avoid skin/eye contact. The compound may irritate mucous membranes (signal word: Warning). Waste must be segregated and disposed via certified biohazard services .

Q. How can researchers validate the biological activity of this compound derivatives?

In vitro assays (e.g., cytotoxicity via MTT, enzyme inhibition kinetics) are paired with ADMET profiling (e.g., microsomal stability, plasma protein binding). For anti-cancer activity, xenograft models and flow cytometry (apoptosis assays) are recommended .

Properties

IUPAC Name

methyl 9H-carbazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXXHWWSVRIDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306696
Record name Methyl carbazole-3-carboxylate
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl 3-carbazolecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029744
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

97931-41-4
Record name Methyl carbazole-3-carboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl carbazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-carbazolecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029744
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 177 °C
Record name Methyl 3-carbazolecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029744
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of dicylcohexylphosphino-2′,3′-dimethoxy biphenyl (17 mg, 0.04 mmol), palladium(II) acetate (5 mg, 0.02 mmol) in toluene (20 mL) was degassed with argon gas for 15 min. To the resulting mixture was added aniline (136 mg, 1.4 mmol), K3PO4 (636 mg, 3.0 mmol), and 4-bromobenzoic acid methyl ester (300 mg, 1.4 mmol) and stirring was continued at reflux temperature overnight. After completion of the reaction, the reaction mixture was filtered through celite and the filtrate collected was concentrated under reduced pressure. Purification by column chromatography (using 60-120 silica gel and 15% ethyl acetate in hexane as eluent) to afford 200 mg (63.4% Yield) of 4-phenylamino-benzoic acid methyl ester. A stirred solution of 4-phenylamino-benzoic acid methyl ester (98 mg, 0.43 mmol), Palladium acetate (193 mg, 0.86 mmol) in acetic acid (2 mL) was heated at 110° C. for 15 hr. After completion of the reaction, the reaction mixture was diluted with water, extracted with ethyl acetate and washed with sodium bicarbonate solution. The organic layer collected was dried over sodium sulfate and concentrated under reduced pressure. Purification by column chromatography (using 60-120 silica gel and 10% ethyl acetate in hexane as eluent) to afford 120 mg (60.3% Yield) of 9H-carbazole-3-carboxylic acid methyl ester. LiOH.H2O (680 mg, 16.2 mmol) was added to a stirred solution of 9H-carbazole-3-carboxylic acid methyl ester (120 mg, 0.53 mmol) in the mixture of methanol (1 mL), THF (3 mL) and H2O (1 mL). The reaction mixture was stirred at 60° C. for 3 hrs. The reaction mixture was concentrated. The residue was diluted with water, acidified with aqueous 10% aqueous HCl solution, filtered the solid to afford 104 mg (92.85% Yields) of 9H-carbazole-3-carboxylic acid.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
193 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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